molecular formula C12H15NO2 B11893733 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

Cat. No.: B11893733
M. Wt: 205.25 g/mol
InChI Key: KYFJGZVIBPSWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a quinoline ring system with a methyl group at the 1-position and an acetate group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system . The acetate group can be introduced through esterification reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have significant biological activities.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for neuroprotective agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to inhibit free radical generation and protect against oxidative stress . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A potent neurotoxin used in Parkinson’s disease research.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-4-yl) acetate

InChI

InChI=1S/C12H15NO2/c1-9(14)15-12-7-8-13(2)11-6-4-3-5-10(11)12/h3-6,12H,7-8H2,1-2H3

InChI Key

KYFJGZVIBPSWHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN(C2=CC=CC=C12)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.